
2-(3-Methylphenyl)-1H-imidazole
Descripción general
Descripción
Compounds like “2-(3-Methylphenyl)-1H-imidazole” belong to the class of organic compounds known as imidazoles, which are characterized by a five-membered ring structure that includes two nitrogen atoms . They are commonly used in a variety of applications, including as intermediates in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of imidazole derivatives often involves the reaction of primary amines with α-haloketones . The specific synthesis process for “this compound” would depend on the starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of imidazoles is characterized by a five-membered ring containing two nitrogen atoms . The specific structure of “this compound” would include a 3-methylphenyl group attached to one of the carbon atoms in the imidazole ring.Chemical Reactions Analysis
Imidazoles can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the presence of other reactants.Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can vary widely depending on their specific structure . These properties can include solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis and Characterization : A study describes the synthesis of a new imidazole derivative, 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole, characterized by various techniques including IR, Mass, NMR, X-ray diffraction, and elemental analysis. This research signifies the ongoing efforts in synthesizing and characterizing novel imidazole compounds for various applications (Jayashree et al., 2019).
Biological and Pharmacological Applications
- Antimicrobial Agents : Imidazole drugs, due to their broad applications in clinical medicine, have been the focus of research for synthesizing novel molecules with antimicrobial properties. Different derivatives of imidazoles have been found effective against Candida albicans, highlighting their potential in treating microbial infections (Narwal et al., 2012).
- Monoamine Oxidase Inhibitors : Imidazole-bearing chalcones have been synthesized and evaluated as inhibitors of monoamine oxidase, showing significant inhibitory effects. These findings open avenues for imidazole derivatives in neuropsychiatric and neurodegenerative disorders management (Sasidharan et al., 2018).
Material Science and Chemical Engineering
- Fuel Cell Electrolytes : Imidazole derivatives have been used in high-temperature proton-conducting polymer electrolytes for fuel cells, showing the relevance of these compounds in energy and material science (Schechter & Savinell, 2002).
- Corrosion Inhibition : Imidazole derivatives have been studied for their corrosion inhibition efficacy, showing potential as protective agents for metals in acidic environments (Prashanth et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-methylphenyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-8-3-2-4-9(7-8)10-11-5-6-12-10/h2-7H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDPLDCNQCWWEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




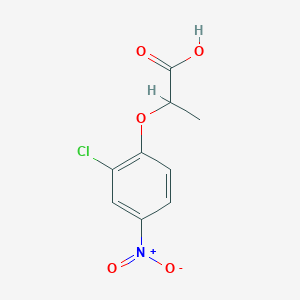
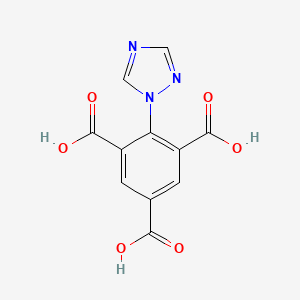

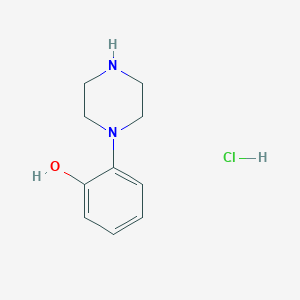



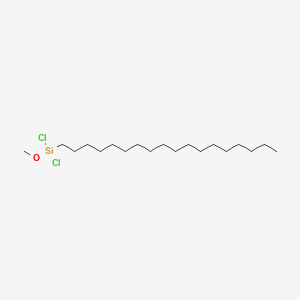

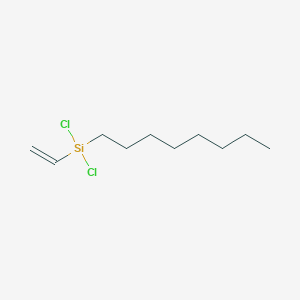


![3-methylene-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B3115846.png)